molecular formula C13H16O3 B3021367 Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate CAS No. 98017-60-8

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B3021367
CAS No.: 98017-60-8
M. Wt: 220.26 g/mol
InChI Key: LNIFCHLLDTWCIH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C13H16O3 It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like ethyl diazoacetate. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-nitrophenyl)cyclopropanecarboxylate

Uniqueness

Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFCHLLDTWCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976980
Record name Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-64-9
Record name NSC55526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with 14 mL of dimethylsulfoxide. To the stirred solvent was added trimethylsulfoxonium iodide (1.53 g, 6.93 mmol). The reaction mixture was cooled to 0° C. and powdered potassium hydroxide (0.42 g, 7.49 mmol) was added portion wise, stirred for 10 minutes at room temperature. Then ethyl (2Z)-3-(4-methoxyphenyl)-acrylate (1.3 g, 6.31 mmol) was added. The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was quenched with water and diethyl ether was added. The layers were separated and the organic layer was washed with brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutant. The product was obtained as pale pink solid (0.6 g, yield: 43.22%). 1H NMR (300 MHz, CDCl3): δ 6.95-6.98 (d, 2H), 6.74-6.77 (d, 2H), 4.06-4.13 (q, 2H), 3.72 (s, 3H), 2.38-2.44 (m, 1H), 1.72-1.78 (m, 1H), 1.43-1.61 (m, 2H), 1.25-1.29 (t, 3H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Yield
43.22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
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